molecular formula C11H12N2O2 B2537741 Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1398584-48-9

Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2537741
CAS No.: 1398584-48-9
M. Wt: 204.229
InChI Key: SRNNVQZZXHHXBI-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. It belongs to the pyrazolo[1,5-a]pyridine family, a fused nitrogen-containing heterocyclic system that is a key structural motif in many pharmaceutically active compounds . Derivatives of this core structure have been investigated for a wide range of biological activities. Due to its framework's prevalence in drug discovery, this specific ester is a valuable building block for constructing more complex molecules targeting various diseases. Research into pyrazolo[1,5-a]pyridine derivatives has shown that they possess considerable medicinal value. These compounds are found in agents with documented anti-viral, anti-cancer, anti-inflammatory, and anti-fungal activities . Furthermore, the pyrazolopyridine ring system is present in known dopamine D3 agonists and D4 antagonists, indicating its potential application in treating neurological and central nervous system disorders such as Parkinson's disease, schizophrenia, and anxiety . Its role extends to being a selective p38 inhibitor and a core structure in kinase inhibitors for oncology research, including investigations into gastric, breast, and colon cancers . The compound is characterized by the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is supplied for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed handling and storage information.

Properties

IUPAC Name

ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)9-6-4-5-7-13(9)12-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNNVQZZXHHXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazole with ethyl 2-chloronicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Substitution Reactions

The ethyl ester group in this compound undergoes nucleophilic substitution under basic conditions. For example, reactions with amines or thiols yield derivatives with modified functional groups. A notable synthesis involves the use of ethyl but-2-ynoate and 1-aminopyridinium iodide in dimethylformamide (DMF) with potassium carbonate, producing ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 70% yield after 72 hours at 20°C .

Key Conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : Ambient (20°C)

Cyclization via Cross-Dehydrogenative Coupling (CDC)

This compound serves as a precursor in oxidative CDC reactions with β-dicarbonyl compounds. For instance, reactions with ethyl acetoacetate in ethanol containing acetic acid under an oxygen atmosphere at 130°C yield pyrazolo[1,5-a]pyridine derivatives.

Table 1: Optimization of CDC Reaction Conditions

EntryAcid EquivalentsAtmosphereYield (%)
12 (HOAc)Air34
46 (HOAc)O₂94
56 (HOAc)Ar6

Optimal conditions (94% yield ) require 6 equivalents of acetic acid and O₂ , highlighting the critical role of oxidative dehydrogenation .

Oxidative Functionalization

Molecular oxygen facilitates oxidative coupling, forming fused heterocycles. For example, reactions with cyclic β-diketones like 1,3-cyclohexanedione generate pyrido[1,2-b]indazole derivatives.

Mechanistic Pathway :

  • Nucleophilic Addition : Enol form of β-dicarbonyl attacks the pyridine ring.

  • Oxidative Dehydrogenation : O₂ promotes C(sp³)–C(sp²) bond formation.

  • Cyclization : Intramolecular dehydration forms the fused ring system .

Reactions with β-Dicarbonyl Compounds

The compound reacts with acetylacetone, ethyl benzoylacetate, and related substrates to form substituted pyrazolo[1,5-a]pyridines.

Table 2: Representative Derivatives and Yields

ProductR₁R₂Yield (%)
4a PhCO₂Et94
4b p-TolylCO₂Et86
4d 4-Cl-PhCO₂Et82

These derivatives retain the pyrazolo[1,5-a]pyridine core while introducing substituents at positions 5 and 7, demonstrating structural flexibility .

Acid-Catalyzed Transformations

Acetic acid enhances reactivity by protonating the pyridine nitrogen, facilitating nucleophilic attacks. For example, trifluoroacetic acid (TFA) promotes side reactions unless carefully controlled, while p-toluenesulfonic acid (p-TSA) shows moderate efficacy .

Scientific Research Applications

Chemical Synthesis

Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate to yield oxidized derivatives with additional functional groups.
  • Reduction : It can undergo reduction with reagents such as sodium borohydride, resulting in altered functional groups.
  • Substitution Reactions : The ethyl ester group can be replaced by nucleophiles, leading to new derivatives with diverse functionalities .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential bioactive properties . Studies have explored its efficacy against various microbial strains and cancer cell lines:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Investigations into its mechanism of action have shown that it may inhibit specific enzymes involved in cancer progression, making it a candidate for further drug development .

Medicinal Chemistry

This compound is being explored as a lead compound in drug discovery:

  • Targeting Protein Kinases : The compound has been identified as a potential inhibitor of AXL and c-MET kinases, which are implicated in several cancers and other diseases. By selectively inhibiting these kinases, the compound could help restore normal cellular signaling pathways disrupted by disease states .

Material Science

In addition to its biological applications, this compound has been investigated for its photophysical properties , making it suitable for optical applications:

  • Fluorophores : Research has shown that derivatives of this compound can function as effective fluorophores due to their ability to undergo excited-state intramolecular proton transfer processes. This property is valuable in developing new materials for sensors and imaging technologies .

Summary of Applications

Application AreaSpecific UsesKey Findings
Chemical SynthesisBuilding block for heterocyclesParticipates in oxidation, reduction, substitution
Biological ApplicationsAntimicrobial and anticancer studiesInhibits bacterial growth; potential anticancer effects
Medicinal ChemistryProtein kinase inhibitionTargets AXL and c-MET kinases
Material ScienceOptical applicationsFunctions as a fluorophore with unique properties

Mechanism of Action

The mechanism of action of Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazolo[1,5-a]pyridine Carboxylates

Positional Isomerism
  • No direct biological data are reported, but hydroxyl groups often improve metabolic stability.
  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (): Bromine at the 5-position introduces a heavy atom, which may enhance halogen bonding interactions in target binding. SMILES: CCOC(=O)C1=NN2C=CC(=CC2=C1)Br; Molecular formula: C₁₀H₉BrN₂O₂. Predicted collision cross-section data () suggest distinct conformational behavior compared to non-halogenated analogs.
Ester Group Modifications
  • ¹H-NMR: δ 8.50 (d, 1H), 2.85–2.90 (q, 2H, SCH₂), 1.15–1.18 (t, 3H, CH₃) . Yield: 92.9% in Step 5 synthesis .
  • Methyl 3-ethylsulfonylpyrazolo[1,5-a]pyridine-2-carboxylate ():

    • Oxidation of the sulfanyl to sulfonyl increases polarity and hydrogen-bonding capacity.
    • Synthesis requires additional oxidation steps, which may reduce overall yield.

Fused Heterocyclic Systems

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (): Replacing pyridine with pyrimidine alters electronic properties, enhancing π-π stacking (centroid distance: 3.426 Å in crystal structure). Biological relevance: Acts as a CRF1 antagonist and COX-2 inhibitor . Synthesis: Condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate .
Isoxazole-Integrated Analogs
  • Yield: 89% via nucleophilic substitution in THF .

Biological Activity

Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2
  • Molecular Weight : 190.20 g/mol
  • Structure : The compound features a pyrazolo-pyridine core with an ethyl ester group, which contributes to its reactivity and biological activity.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound in the development of new antibiotics.
  • Anticancer Activity : Research highlights its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has shown effectiveness in targeting specific cancer cell lines, making it a candidate for further development in oncology .
  • Enzyme Inhibition : this compound has been studied for its role as an inhibitor of certain enzymes involved in cancer progression and inflammation. Its interaction with protein kinases suggests it could modulate signaling pathways related to cell growth and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound can bind to the active sites of various enzymes, inhibiting their activity. This includes potential inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell survival and proliferation .
  • Cell Cycle Modulation : Studies have indicated that treatment with this compound leads to cell cycle arrest in cancer cells, preventing them from progressing through critical phases necessary for division .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed IC50_{50} values in the low nanomolar range for anticancer activity against specific cell lines.
Investigated as a selective inhibitor of PI3K isoforms with implications for treating inflammatory diseases.

Case Study: Anticancer Potential

In a study focusing on the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. Results indicated:

  • Significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased levels of cleaved caspase-3.
  • Cell cycle analysis revealed G0/G1 phase arrest, indicating disruption of normal cell cycle progression.

Q & A

Q. How can the pyrazolo[1,5-a]pyridine scaffold be modified for enhanced bioactivity?

  • Isoxazole or sulfonyl groups improve biological activity. For instance, incorporating isoxazole via nucleophilic substitution (e.g., reacting with diethylamine in THF) increased antitumor potential . Sulfonyl groups enhance metabolic stability and binding affinity in kinase inhibitors .

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